

Physicochemical Properties of 2-Methyl-1butanethiol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-butanethiol, an organosulfur compound, is a volatile thiol recognized for its potent and distinct aroma. While it plays a role in the flavor and fragrance industry, its structural attributes and reactive thiol group also make it a molecule of interest in chemical synthesis and pharmaceutical research.[1] This technical guide provides a comprehensive overview of the physicochemical properties of **2-Methyl-1-butanethiol**, detailed experimental protocols for their determination, and an exploration of its chemical reactivity.

Physicochemical Data

The fundamental physicochemical properties of **2-Methyl-1-butanethiol** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties



Property	Value	Reference
Molecular Formula	C5H12S	[2]
Molecular Weight	104.21 g/mol	[3]
Appearance	Colorless liquid	[3]
Odor	Disagreeable, sulfurous	[2]
Boiling Point	116–117 °C at 760 mmHg	[3]
Density	0.848 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.447	[3]

Table 2: Thermodynamic and Safety Properties

Property	Value	Reference
Vapor Pressure	23.23 mmHg at 25 °C	[3]
Flash Point	19.4 °C	[3]
рКа	Approximately 10-11 (Estimated for similar thiols)	[4]
Solubility	Soluble in organic solvents such as CH ₂ Cl ₂ , DMF, dioxane, toluene, DMSO, CH ₃ CN, THF, and EtOAc.[3]	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **2-Methyl-1-butanethiol** are provided below. These protocols are designed to be followed in a laboratory setting with appropriate safety precautions.

Determination of Boiling Point (Thiele Tube Method)

Foundational & Exploratory





The Thiele tube method is a convenient and accurate way to determine the boiling point of a small quantity of liquid.[5][6][7][8][9]

Materials:

- · Thiele tube
- Mineral oil
- Thermometer (0-150 °C)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Bunsen burner or microburner
- 2-Methyl-1-butanethiol sample

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Add a small amount (approximately 0.5 mL) of 2-Methyl-1-butanethiol to the small test tube.
- Place the capillary tube, with its sealed end up, into the small test tube containing the sample.
- Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bulb
 of the thermometer is level with the bottom of the test tube.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil. The rubber band should be above the oil level to prevent it from dissolving.



- Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.[6]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[5][9] Record this temperature.
- Record the atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Materials:

- Pycnometer (e.g., 10 mL or 25 mL) with a stopper
- Analytical balance (accurate to ±0.0001 g)
- 2-Methyl-1-butanethiol sample
- Distilled water
- Thermometer
- Constant temperature water bath

Procedure:

Clean and dry the pycnometer and its stopper thoroughly.



- Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this
 mass.
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with no air bubbles. Insert the stopper, allowing any excess water to escape through the capillary.
- Dry the outside of the pycnometer carefully and weigh it. Record this mass.
- Empty and dry the pycnometer completely.
- Fill the pycnometer with the **2-Methyl-1-butanethiol** sample and repeat steps 3-5.
- The density of the sample is calculated using the following formula: Density_sample =
 (Mass_sample / Mass_water) * Density_water where:
 - Mass sample = (Mass of pycnometer + sample) (Mass of empty pycnometer)
 - Mass water = (Mass of pycnometer + water) (Mass of empty pycnometer)
 - Density water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is used to measure the refractive index of a liquid, which is a measure of how much light bends as it passes through the substance.[10][11][12]

Materials:

- Abbe refractometer
- 2-Methyl-1-butanethiol sample
- Dropper or pipette
- Lens paper



Ethanol or acetone for cleaning

Procedure:

- Turn on the refractometer and ensure the prism surfaces are clean. Clean with a soft lens
 paper moistened with ethanol or acetone if necessary, and allow to dry completely.
- Using a dropper, place a few drops of the 2-Methyl-1-butanethiol sample onto the lower prism.
- · Close the prisms firmly.
- Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and clear.
- If a color fringe is visible, adjust the compensator dial until the dividing line is achromatic (black and white).
- Adjust the main knob to bring the sharp dividing line exactly to the center of the crosshairs.
- Read the refractive index value from the scale.
- Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.[11]

Determination of Vapor Pressure (Isoteniscope Method)

The isoteniscope method is a static method used to determine the vapor pressure of a liquid as a function of temperature.[13][14][15][16][17]

Materials:

- Isoteniscope
- Constant temperature bath
- Manometer
- Vacuum pump



- Thermometer
- 2-Methyl-1-butanethiol sample

Procedure:

- Introduce the **2-Methyl-1-butanethiol** sample into the bulb of the isoteniscope.
- Connect the isoteniscope to the manometer and vacuum system.
- Carefully evacuate the system to remove air. Gently warm the sample to degas it.
- Immerse the bulb of the isoteniscope in the constant temperature bath.
- Allow the system to reach thermal equilibrium.
- Adjust the pressure in the system until the liquid levels in the U-tube of the isoteniscope are equal.
- Record the temperature of the bath and the pressure from the manometer. This pressure is the vapor pressure of the sample at that temperature.
- Repeat the measurement at various temperatures to obtain a vapor pressure curve.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the thiol group can be determined by potentiometric titration with a strong base.[4][18][19][20]

Materials:

- pH meter with a combination electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker



- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- 2-Methyl-1-butanethiol sample
- Solvent (e.g., a mixture of water and ethanol to ensure solubility)

Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Accurately weigh a known amount of 2-Methyl-1-butanethiol and dissolve it in a suitable volume of the chosen solvent in a beaker.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Immerse the pH electrode in the solution.
- Fill the burette with the standardized NaOH solution.
- Record the initial pH of the thiol solution.
- Add the NaOH solution in small, known increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
- Continue the titration past the equivalence point.
- Plot a graph of pH versus the volume of NaOH added.
- The pKa is the pH at the half-equivalence point, which is the point where half of the thiol has been neutralized. This can be determined from the titration curve.

Purity and Structural Analysis (GC-MS and ¹H NMR)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like **2-Methyl-1-butanethiol** and confirming its molecular weight.[21][22][23][24][25][26]

• Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane).



• GC Conditions:

- o Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: Typically 250 °C.
- Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
 - Mass Range: Scan from m/z 35 to 200.
- Data Analysis: The retention time of the major peak indicates the purity. The mass spectrum of this peak should show a molecular ion peak (M⁺) at m/z 104 and a fragmentation pattern consistent with the structure of **2-Methyl-1-butanethiol**.

¹H NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.[27][28][29][30][31]

- Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
- Expected Chemical Shifts (δ) and Multiplicities:
 - A triplet corresponding to the -SH proton (around 1.3-1.6 ppm).
 - Multiplets for the -CH₂-SH protons (around 2.5 ppm).
 - A multiplet for the -CH(CH₃)- proton.
 - A multiplet for the -CH₂-CH₃ protons.
 - A triplet for the -CH₂-CH₃ protons.



- o A doublet for the -CH(CH₃)- protons.
- Data Analysis: The integration of the peaks should correspond to the number of protons in each group, and the splitting patterns (multiplicities) should be consistent with the neighboring protons.

Chemical Reactivity

The chemical behavior of **2-Methyl-1-butanethiol** is primarily dictated by the presence of the thiol (-SH) functional group.

Acidity and Basicity

Thiols are more acidic than their corresponding alcohols. The thiol proton of **2-Methyl-1-butanethiol** can be deprotonated by a strong base, such as sodium hydroxide, to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile.

Oxidation Reactions

The sulfur atom in the thiol group is susceptible to oxidation.

- Mild Oxidation: Reaction with mild oxidizing agents, such as hydrogen peroxide (H₂O₂),
 leads to the formation of a disulfide, bis(2-methylbutyl) disulfide.[32][33]
- Strong Oxidation: Stronger oxidizing agents can further oxidize the sulfur to form sulfonic acids.

Nucleophilic Character

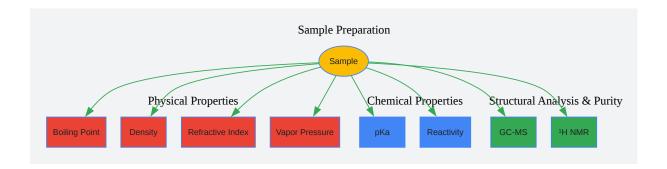
The thiolate anion, formed by deprotonation of the thiol, is an excellent nucleophile and can participate in various nucleophilic substitution and addition reactions.

Visualizations

The following diagrams illustrate the molecular structure, a general workflow for physicochemical analysis, and the key reactivity pathways of **2-Methyl-1-butanethiol**.

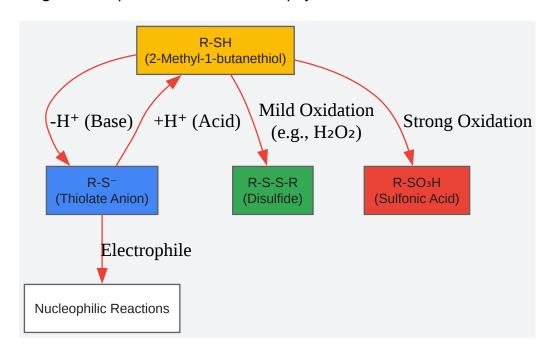
Figure 1: Molecular structure of 2-Methyl-1-butanethiol.





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Figure 2: Experimental workflow for physicochemical characterization.



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Figure 3: Key reactivity pathways of the thiol group.

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